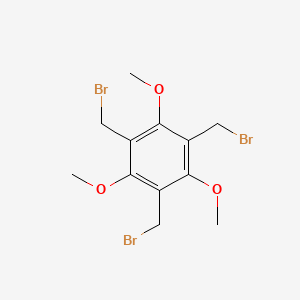
4-Phenylbutan-2-yl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutan-2-yl diphenylphosphinite is an organic compound that belongs to the class of phosphinite compounds It is characterized by the presence of a phosphinite group attached to a 4-phenylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutan-2-yl diphenylphosphinite typically involves the reaction of 4-phenylbutan-2-ol with diphenylphosphine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphinite bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutan-2-yl diphenylphosphinite can undergo various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinite group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is typically a phosphine oxide derivative.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
4-Phenylbutan-2-yl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Medicine: The compound’s derivatives may have potential as therapeutic agents, although further research is needed to explore this aspect.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous
Mechanism of Action
The mechanism of action of 4-Phenylbutan-2-yl diphenylphosphinite primarily involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphinite group can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of catalytic processes .
Comparison with Similar Compounds
4-Phenylbutan-2-amine: This compound shares a similar 4-phenylbutan-2-yl backbone but contains an amine group instead of a phosphinite group.
4-Phenyl-2-butanol: This is the precursor to 4-Phenylbutan-2-yl diphenylphosphinite and contains a hydroxyl group.
Uniqueness: this compound is unique due to the presence of the phosphinite group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with transition metals and facilitate various chemical transformations .
Properties
CAS No. |
820961-78-2 |
|---|---|
Molecular Formula |
C22H23OP |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
diphenyl(4-phenylbutan-2-yloxy)phosphane |
InChI |
InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)23-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
InChI Key |
PANBMELMYFXOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)
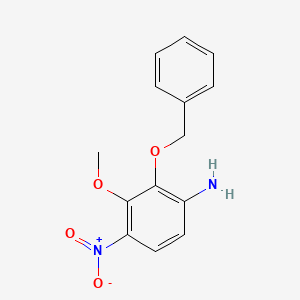
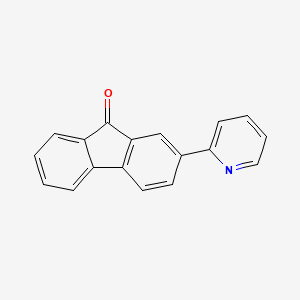
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
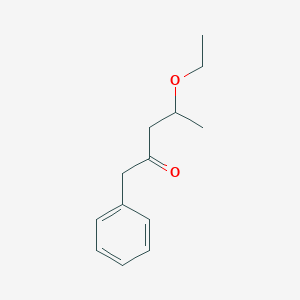


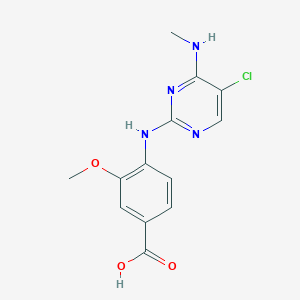
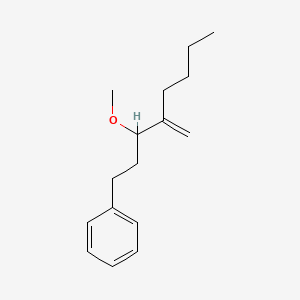
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
